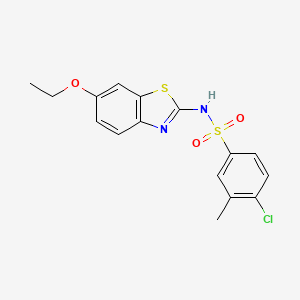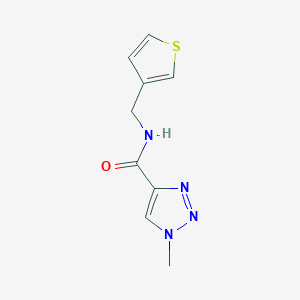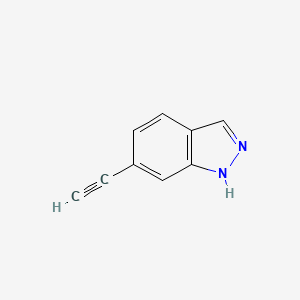![molecular formula C7H12O B2961628 5,5-Dimethyl-1-oxaspiro[2.3]hexane CAS No. 54922-90-6](/img/structure/B2961628.png)
5,5-Dimethyl-1-oxaspiro[2.3]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-1-oxaspiro[23]hexane is an organic compound with the molecular formula C₇H₁₂O It is characterized by a spirocyclic structure, where a six-membered ring is fused to a three-membered oxirane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-1-oxaspiro[2.3]hexane typically involves the reaction of 2,2-dimethyl-1,3-propanediol with an appropriate epoxidizing agent. One common method is the use of m-chloroperoxybenzoic acid (mCPBA) as the epoxidizing agent under controlled conditions. The reaction proceeds as follows:
Reactants: 2,2-Dimethyl-1,3-propanediol and m-chloroperoxybenzoic acid.
Conditions: The reaction is carried out in an inert solvent such as dichloromethane at a low temperature (0-5°C).
Procedure: The mixture is stirred for several hours until the reaction is complete, followed by purification through column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, alternative epoxidizing agents and catalysts may be employed to optimize the reaction conditions and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dimethyl-1-oxaspiro[2.3]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the oxirane ring to a diol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 5,5-dimethyl-1-oxaspiro[2.3]hexan-2-one or this compound-2-carboxylic acid.
Reduction: Formation of 5,5-dimethyl-1,3-propanediol.
Substitution: Formation of various substituted oxaspirohexane derivatives.
Aplicaciones Científicas De Investigación
5,5-Dimethyl-1-oxaspiro[2.3]hexane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-1-oxaspiro[2.3]hexane involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The compound’s reactivity is influenced by the steric and electronic properties of the spirocyclic structure, which can modulate its interactions with enzymes, receptors, and other molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
1-Oxaspiro[2.3]hexane: Lacks the dimethyl substitution, resulting in different reactivity and properties.
5,5-Dimethyl-1,3-dioxane: Contains an additional oxygen atom in the ring, leading to different chemical behavior.
2,2-Dimethyl-1,3-propanediol: The precursor to 5,5-Dimethyl-1-oxaspiro[2.3]hexane, with different functional groups and reactivity.
Uniqueness
5,5-Dimethyl-1-oxaspiro[23]hexane is unique due to its spirocyclic structure and the presence of the oxirane ring, which imparts distinct chemical and physical properties
Propiedades
IUPAC Name |
5,5-dimethyl-1-oxaspiro[2.3]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-6(2)3-7(4-6)5-8-7/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLJGZDHFARIII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54922-90-6 |
Source


|
| Record name | 5,5-dimethyl-1-oxaspiro[2.3]hexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,4-dichlorophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2961551.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2961552.png)
![5-methyl-N-(2-morpholinoethyl)-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2961556.png)


![2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2961560.png)
![5-(benzo[d][1,3]dioxol-5-yl)-2-(isopentylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2961561.png)
![N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2961564.png)

![[1-(2-Chloro-4-fluorophenyl)cyclopropyl]methanamine](/img/structure/B2961566.png)
![ethyl 4-[2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B2961567.png)
![N-(1,3-DIHYDROXY-2-METHYLPROPAN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE](/img/structure/B2961568.png)
